molecular formula C16H15FN2O2S B11593925 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzamide CAS No. 325979-72-4

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Cat. No.: B11593925
CAS No.: 325979-72-4
M. Wt: 318.4 g/mol
InChI Key: GQCJNILKEQKOHP-UHFFFAOYSA-N
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Description

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a benzothiazole derivative characterized by a bicyclic core structure with a 5,5-dimethyl group and a ketone at the 7-position. The 4-fluorobenzamide substituent at the 2-position introduces electronegativity and moderate lipophilicity, which may influence its physicochemical and pharmacological properties.

Properties

CAS No.

325979-72-4

Molecular Formula

C16H15FN2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-fluorobenzamide

InChI

InChI=1S/C16H15FN2O2S/c1-16(2)7-11-13(12(20)8-16)22-15(18-11)19-14(21)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3,(H,18,19,21)

InChI Key

GQCJNILKEQKOHP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the benzothiazole ring, followed by the introduction of the benzamide group and the fluorine atom. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzamide, highlighting substituent variations, molecular properties, and inferred biological implications:

Compound Substituent Molecular Weight Key Functional Groups Structural/Biological Notes
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxo-1-pyrrolidinyl)benzamide 4-(2,5-Dioxopyrrolidin-1-yl)benzamide 425.47 g/mol Pyrrolidinyl dione, benzamide Enhanced polarity due to the dione group; may improve solubility but reduce membrane permeability.
2-(2,4-Dichlorophenoxy)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide 2,4-Dichlorophenoxy acetamide 413.30 g/mol Dichlorophenyl, ether, acetamide High lipophilicity (Cl groups); potential for halogen bonding but may increase metabolic stability risks.
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide 306.40 g/mol Thiophene, carboxamide Sulfur-containing aromatic ring; altered electronic properties compared to fluorophenyl.
5-Chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-acetamido-2-methoxybenzamide 5-Chloro-4-acetamido-2-methoxybenzamide 464.91 g/mol Chloro, methoxy, acetamido Multiple substituents may enhance target affinity but increase molecular weight and complexity.
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide 3,4,5-Triethoxybenzamide 432.53 g/mol Triethoxy, benzamide High hydrophobicity (ethoxy groups); potential solubility challenges in aqueous systems.
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide 2-(Ethylsulfanyl)benzamide 375.49 g/mol Ethylsulfanyl, benzamide Sulfur atom may facilitate hydrogen bonding or hydrophobic interactions.
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide Furan-2-carboxamide 290.34 g/mol Furan, carboxamide Oxygen-containing heterocycle; reduced electron density compared to thiophene or benzene.

Key Structural and Functional Differences

Electron-Donating/Withdrawing Effects: The 4-fluorobenzamide group in the target compound provides moderate electronegativity, balancing lipophilicity and polarity. In contrast, chloro () and triethoxy () substituents increase electron-withdrawing or donating effects, respectively, altering reactivity and binding interactions .

Solubility and Lipophilicity: Polar groups like pyrrolidinyl dione () enhance solubility but may reduce cell permeability. Conversely, lipophilic groups (e.g., dichlorophenoxy in ) improve membrane penetration but increase metabolic stability risks .

Biological Activity Implications :

  • The acetamido and methoxy groups in ’s compound may engage in hydrogen bonding with biological targets, enhancing affinity .
  • Halogenated analogs () are likely designed for halogen bonding, a common strategy in kinase or protease inhibitor development .

Pharmacological Potential

Substituent choice directly impacts target selectivity and pharmacokinetic profiles .

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

  • Molecular Formula : C20H23N3O3S
  • Molecular Weight : 385.48 g/mol
  • CAS Number : 92491-27-5

Synthesis Methods

Recent advances in synthetic methodologies have facilitated the production of benzothiazole derivatives, including this compound. Various synthetic pathways include:

  • Diazo-Coupling
  • Knoevenagel Condensation
  • Biginelli Reaction
  • Molecular Hybridization Techniques
  • Microwave Irradiation

These methods have been crucial in enhancing the yield and purity of the target compound while allowing for structural modifications that can influence biological activity .

Antimicrobial Activity

Benzothiazole derivatives have shown promising antimicrobial properties. In vitro studies demonstrate that compounds similar to this compound exhibit significant inhibition against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively combat resistant strains of bacteria.

CompoundMIC (µg/mL)Target Organism
7a10E. coli
7g15S. aureus
Target12C. albicans

Antitubercular Activity

Recent studies highlight the effectiveness of benzothiazole derivatives against Mycobacterium tuberculosis. Compounds synthesized with similar structures have shown better inhibition than standard anti-TB drugs such as Isoniazid (INH). For instance, compounds 7a and 7g displayed MIC values lower than INH against M. tuberculosis strains .

Cytotoxicity and Anticancer Properties

The cytotoxic effects of benzothiazole derivatives have been evaluated against various cancer cell lines. Studies indicate that this compound exhibits selective cytotoxicity towards human breast cancer (MCF-7) and colorectal carcinoma (HCT116) cells.

Cell LineIC50 (µM)Reference Drug
MCF-720Doxorubicin
HCT11625Cisplatin

The proposed mechanism of action for benzothiazole derivatives involves:

  • Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interference with DNA Replication : Some derivatives interact with DNA or RNA synthesis pathways.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.

Study 1: Antitubercular Activity

A recent study evaluated a series of benzothiazole derivatives for their antitubercular activity against M. tuberculosis. Compounds were assessed for their binding affinity to the DprE1 enzyme critical for mycolic acid biosynthesis in bacterial cell walls. The study found that specific structural features were essential for enhanced activity .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of N-(5,5-dimethyl-7-oxo) derivatives on human cancer cell lines. The results indicated that modifications at the benzothiazole moiety significantly influenced cytotoxic potency and selectivity towards tumor cells compared to normal cells .

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